molecular formula C24H29FN2O3S B248586 (4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Número de catálogo B248586
Peso molecular: 444.6 g/mol
Clave InChI: LEMUJQKQJCOLGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone, commonly known as BMS-986121, is a novel small molecule inhibitor of TYK2 (Tyrosine Kinase 2) enzyme. The TYK2 enzyme plays a crucial role in the immune system, and it is involved in the signaling pathways of several cytokines. BMS-986121 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases.

Mecanismo De Acción

BMS-986121 selectively inhibits the TYK2 enzyme, which plays a crucial role in the immune system's signaling pathways. The TYK2 enzyme is involved in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 blocks the signaling of these cytokines, leading to a reduction in inflammation and immune response. BMS-986121 has been shown to be highly selective for TYK2, with minimal off-target effects.
Biochemical and Physiological Effects:
BMS-986121 has been shown to have potent anti-inflammatory and immunosuppressive effects in several preclinical studies. In animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease, BMS-986121 has been shown to reduce inflammation and improve disease symptoms. BMS-986121 has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMS-986121 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. It has also been shown to be effective in several animal models of autoimmune and inflammatory diseases. However, there are some limitations to the use of BMS-986121 in lab experiments. It has a short half-life, which may limit its efficacy in some experiments. It is also a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types.

Direcciones Futuras

There are several future directions for the research and development of BMS-986121. One potential application is in the treatment of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986121 in these diseases. Another potential application is in the treatment of certain cancers, which are known to be driven by cytokine signaling pathways. BMS-986121 may also have potential applications in the treatment of viral infections, such as COVID-19, which are known to induce cytokine storms. Overall, BMS-986121 has shown great promise as a potential therapeutic agent for several autoimmune and inflammatory diseases, and further research is needed to fully understand its potential applications.

Métodos De Síntesis

The synthesis of BMS-986121 involves several steps, starting with the synthesis of 4-benzylpiperidine. The benzyl group is then protected with tert-butyldimethylsilyl (TBDMS) to obtain the intermediate compound. The intermediate is then coupled with 4-fluorobenzenesulfonyl chloride to obtain the desired product, BMS-986121. The synthesis of BMS-986121 has been reported in the literature, and it has been optimized to obtain high yields and purity.

Aplicaciones Científicas De Investigación

BMS-986121 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Propiedades

Nombre del producto

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Fórmula molecular

C24H29FN2O3S

Peso molecular

444.6 g/mol

Nombre IUPAC

(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C24H29FN2O3S/c25-22-8-10-23(11-9-22)31(29,30)27-14-4-7-21(18-27)24(28)26-15-12-20(13-16-26)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20-21H,4,7,12-18H2

Clave InChI

LEMUJQKQJCOLGK-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

SMILES canónico

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.